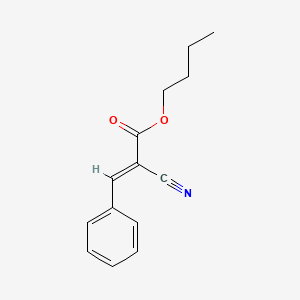

(E)-butyl 2-cyano-3-phenylacrylate

Description

BenchChem offers high-quality (E)-butyl 2-cyano-3-phenylacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-butyl 2-cyano-3-phenylacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-3-9-17-14(16)13(11-15)10-12-7-5-4-6-8-12/h4-8,10H,2-3,9H2,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZAWLCINYWPAI-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic and Spectrometric Characterization of (E)-butyl 2-cyano-3-phenylacrylate: A Technical Guide

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for (E)-butyl 2-cyano-3-phenylacrylate. These predictions are derived from data for analogous compounds, such as (E)-ethyl 2-cyano-3-phenylacrylate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3 | Singlet | 1H | =CH-Ph |

| ~7.9-8.0 | Multiplet | 2H | Aromatic (ortho) |

| ~7.5-7.6 | Multiplet | 3H | Aromatic (meta, para) |

| ~4.3 | Triplet | 2H | -OCH₂- |

| ~1.7-1.8 | Multiplet | 2H | -OCH₂CH₂- |

| ~1.4-1.5 | Multiplet | 2H | -CH₂CH₃ |

| ~0.9-1.0 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~155 | =C(CN)CO₂Bu |

| ~133 | Aromatic (ipso-C) |

| ~131 | Aromatic (para-C) |

| ~130 | Aromatic (ortho-C) |

| ~129 | Aromatic (meta-C) |

| ~115 | C≡N |

| ~104 | =CH-Ph |

| ~67 | -OCH₂- |

| ~30 | -OCH₂CH₂- |

| ~19 | -CH₂CH₃ |

| ~13 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~2220 | C≡N stretch (nitrile) |

| ~1730 | C=O stretch (ester) |

| ~1620 | C=C stretch (alkene) |

| ~1580, 1490, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 229.11 | [M]⁺ (Molecular Ion) |

| 173.06 | [M - C₄H₈]⁺ |

| 156.05 | [M - OC₄H₉]⁺ |

| 128.04 | [C₉H₅N]⁺ |

| 102.05 | [C₇H₅N]⁺ |

| 77.04 | [C₆H₅]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic and spectrometric data for (E)-butyl 2-cyano-3-phenylacrylate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of the sample would be dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton NMR spectra would be acquired at room temperature. Key parameters would include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans would be collected.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Key parameters would include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Typically, 1024 scans would be accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data would be Fourier transformed, and the resulting spectra would be phased and baseline corrected. Chemical shifts would be referenced to the TMS signal at 0 ppm.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the neat liquid or solid sample would be placed directly onto the diamond crystal of the ATR accessory.

-

Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹. A total of 16 scans would be co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be collected prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum would be analyzed to identify the characteristic absorption bands of the functional groups.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. This solution would then be further diluted to the low µg/mL or ng/mL range with the same solvent.

-

Acquisition: The diluted sample solution would be introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer would be operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The data would be acquired over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), the molecular ion would be isolated and subjected to collision-induced dissociation (CID).

-

Data Processing: The acquired mass spectra would be analyzed to determine the exact mass of the molecular ion and to identify the m/z values of the fragment ions. This information would be used to confirm the molecular formula and to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of (E)-butyl 2-cyano-3-phenylacrylate.

Health and Safety Profile of (E)-butyl 2-cyano-3-phenylacrylate: A Technical Guide

Disclaimer: No specific health and safety data for (E)-butyl 2-cyano-3-phenylacrylate (CAS No. 1867189-67-0) is publicly available in the form of a comprehensive Safety Data Sheet (SDS) or detailed toxicological studies. This guide has been compiled by extrapolating information from structurally related cyanoacrylate esters. The presented data should be interpreted as indicative of the potential hazards of this class of compounds and used with caution. All laboratory and industrial hygiene practices should be established based on a thorough risk assessment for the specific application.

Executive Summary

(E)-butyl 2-cyano-3-phenylacrylate belongs to the cyanoacrylate family, a group of compounds known for their rapid polymerization in the presence of moisture, which is the basis for their use as adhesives. While specific toxicological data for this compound is lacking, the general health and safety profile of cyanoacrylates is well-documented. The primary health concerns associated with cyanoacrylates are irritation to the skin, eyes, and respiratory tract, as well as the potential for skin and respiratory sensitization. In vitro studies on various cyanoacrylate esters have demonstrated cytotoxic effects. This guide provides a summary of the available data on related cyanoacrylate compounds to inform on the potential hazards, safe handling procedures, and emergency protocols relevant to (E)-butyl 2-cyano-3-phenylacrylate.

Hazard Identification and Classification

Based on data from analogous cyanoacrylates, (E)-butyl 2-cyano-3-phenylacrylate is anticipated to have the following hazards:

-

Skin Irritation: Direct contact may cause skin irritation. Cyanoacrylates can bond skin instantly.

-

Eye Irritation: Vapors and direct contact are expected to cause serious eye irritation. The liquid can bond eyelids together.

-

Respiratory Tract Irritation: Vapors may irritate the respiratory system, leading to coughing and wheezing.[1]

-

Sensitization: May cause skin and respiratory allergies.[1] Subsequent exposure to very low levels can trigger allergic reactions like skin rashes or asthma-like symptoms.[1]

The Globally Harmonized System (GHS) classification for similar cyanoacrylates typically includes:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system

Toxicological Data (from Surrogate Compounds)

Quantitative toxicological data for (E)-butyl 2-cyano-3-phenylacrylate is not available. The following tables summarize data for other cyanoacrylate esters to provide a comparative perspective.

Table 1: Acute Toxicity Data for Cyanoacrylate Esters

| Compound | Test Type | Route of Exposure | Species | Dose | Reference |

| Cyanoacrylate Esters (general) | LD50 | Oral | Rat | >5000 mg/kg | [2] |

Table 2: In Vitro Cytotoxicity of Cyanoacrylate Esters

| Compound/Product | Cell Line | Assay | Results | Reference |

| Ethyl 2-cyanoacrylate | L929 mouse fibroblasts | Elution Test (Cell Attachment) | 1:10 dilution of extract caused ~10% decrease in cell attachment. 1:1 dilution caused a 30-45% decrease. | [3][4][5] |

| Ethyl 2-cyanoacrylate | L929 mouse fibroblasts | Elution Test (Cell Proliferation) | Similar trend to cell attachment, with acute exposure (4 hours) showing slightly higher toxicity. | [3][4][5] |

| n-Butyl cyanoacrylate (Glubran®) | Fibroblasts & Mesothelial cells | Direct Contact | Exhibited cytotoxicity, with a large percentage of cells showing rounded morphology. | [6] |

| n-Hexyl cyanoacrylate (Ifabond®) | Fibroblasts & Mesothelial cells | Direct Contact | Moderate cytotoxicity observed. | [6] |

| n-Octyl cyanoacrylate (OCA) | Fibroblasts & Mesothelial cells | Direct Contact | Showed the greatest cytotoxicity among the tested CAs. | [6] |

It is a general observation that shorter-chain cyanoacrylates (e.g., methyl- and ethyl-) are more histotoxic than longer-chain derivatives (e.g., butyl- and octyl-).[7] This is often attributed to the faster degradation of shorter-chain polymers, leading to a higher concentration of cytotoxic byproducts such as formaldehyde.[6][8]

Experimental Protocols

In Vitro Cytotoxicity Testing via Elution Method (Adapted from Kaplan et al.)[4][5][6]

This protocol describes a method to assess the cytotoxicity of leachable substances from a cyanoacrylate polymer.

-

Preparation of Extract: A commercially available ethyl 2-cyanoacrylate product is extracted in a complete cell culture medium (e.g., DMEM/F12) at a ratio of 15 µL of the adhesive to 5 mL of medium. The extraction is carried out in a glass tube at 37°C for 120 hours.

-

Cell Culture: L929 mouse fibroblasts are cultured in a complete medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cell Attachment Assay:

-

The prepared extract is diluted with fresh culture medium to various concentrations (e.g., 1:1, 1:2, 1:4, etc.).

-

Cells are seeded into 96-well microplates at a density of 5,000 or 10,000 cells/well in the diluted extracts.

-

The plates are incubated for 4 hours to allow for cell attachment.

-

After incubation, non-adherent cells are washed away.

-

The remaining viable, attached cells are quantified using a cell viability assay (e.g., MTT or crystal violet staining).

-

-

Cell Proliferation Assay:

-

Cells are seeded in a normal culture medium and allowed to attach for a specified period (e.g., 24 hours).

-

The culture medium is then replaced with the diluted extracts.

-

The cells are incubated for a longer duration (e.g., 24-72 hours) to assess the effect on cell proliferation.

-

Cell viability is quantified at the end of the incubation period.

-

Direct Contact Cytotoxicity Assay (Adapted from Ciapetti et al. and Pascual et al.)[7][10]

This method assesses the cytotoxicity of the cyanoacrylate material in direct contact with a cell monolayer.

-

Cell Seeding: A monolayer of L929 fibroblasts (or other relevant cell lines like primary fibroblasts or mesothelial cells) is grown to confluence in culture plates.

-

Application of Test Material: A small, standardized drop of the liquid cyanoacrylate adhesive is placed directly onto the cell monolayer in the center of the dish. The adhesive will polymerize upon contact with the aqueous culture medium.

-

Incubation: The culture plates are incubated for a defined period (e.g., 24 hours) under standard cell culture conditions.

-

Assessment:

-

Macroscopic Visual Assessment: The area around the polymerized adhesive is examined for signs of cell lysis or morphological changes.

-

Microscopic Evaluation: The cells are observed under a microscope to assess cell morphology, adherence, and the presence of a zone of inhibition (a clear area around the material where cells have died).

-

Cell Viability Staining: Vital dyes (e.g., Trypan Blue) or viability assays (e.g., Alamar Blue) can be used to quantify the extent of cell death.

-

Mandatory Visualizations

Caption: Figure 1: Risk Assessment and Handling Workflow for Cyanoacrylates.

Safe Handling and Storage

-

Ventilation: Always use (E)-butyl 2-cyano-3-phenylacrylate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Nitrile or polyethylene gloves are recommended. Avoid cotton or wool gloves as they can undergo a rapid exothermic reaction with cyanoacrylates, causing severe burns.[2][9]

-

Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.[10]

-

-

Handling: Avoid direct contact with skin and eyes. Prevent the generation of vapors or mists.[11] Do not use cloths to wipe up spills, as this can cause a rapid polymerization reaction.[2]

-

Storage: Store containers in a cool, dry, well-ventilated place, away from moisture and direct sunlight. Refrigerated storage (2-8°C) is often recommended to maximize shelf life.[10][12]

First Aid and Emergency Procedures

-

Eye Contact: If bonding of the eyelids occurs, wash thoroughly with warm water and apply a gauze patch. The eye will typically open on its own in 1-4 days. Do not force the eye open. If the liquid enters the eye, flush with water for at least 15 minutes and seek immediate medical attention.[2]

-

Skin Contact: If skin bonding occurs, immerse the bonded areas in warm, soapy water. Gently peel or roll the skin apart. Do not pull the skin apart. A peeling agent like acetone can be used with caution, but it may be irritating. If a burn occurs, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Ingestion: The product will polymerize rapidly in the mouth, making it almost impossible to swallow. Ensure the breathing passage is not obstructed. Saliva will gradually cause the bonded material to debond. Do not induce vomiting.[2]

-

Spills: For small spills, flood the area with water to induce polymerization. Once cured, the solid material can be scraped up and disposed of as non-hazardous waste. For larger spills, ventilate the area and use an inert absorbent material.

References

- 1. nj.gov [nj.gov]

- 2. farnell.com [farnell.com]

- 3. article.imrpress.com [article.imrpress.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Toxicity Test of Ethyl 2-Cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method | The Heart Surgery Forum [journal.hsforum.com]

- 6. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ETHYL 2-CYANO-3-PHENYLACRYLATE | 14533-87-0 [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols: (E)-butyl 2-cyano-3-phenylacrylate in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (E)-butyl 2-cyano-3-phenylacrylate in polymerization reactions. Due to the limited direct literature on the homopolymerization of this specific monomer, the following protocols and data are based on established methods for structurally similar cyanoacrylates, particularly other alkyl 2-cyanoacrylates and 3-phenyl-substituted analogs.

Introduction

(E)-butyl 2-cyano-3-phenylacrylate is a vinyl monomer characterized by the presence of both a cyano and an ester group, as well as a phenyl group at the 3-position. These features make it a candidate for various polymerization techniques, including anionic and radical polymerization. The resulting polymer, poly(butyl 2-cyano-3-phenylacrylate), is of interest for biomedical applications, particularly in drug delivery, owing to the well-documented biocompatibility and biodegradability of poly(alkyl cyanoacrylates). The introduction of a phenyl group is anticipated to modulate the polymer's physicochemical properties, such as hydrophobicity and drug-loading capacity.

Monomer Synthesis

The synthesis of (E)-butyl 2-cyano-3-phenylacrylate is typically achieved via a Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with butyl cyanoacetate in the presence of a basic catalyst, such as piperidine.

General Synthesis Protocol:

A general method for synthesizing (E)-butyl 2-cyano-3-phenylacrylate involves the Knoevenagel condensation of benzaldehyde and butyl cyanoacetate.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of benzaldehyde and butyl cyanoacetate.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Reaction Conditions: The reaction mixture is typically heated under reflux. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization or column chromatography to yield the (E)-butyl 2-cyano-3-phenylacrylate monomer.

Polymerization Methods

(E)-butyl 2-cyano-3-phenylacrylate can be polymerized through two primary mechanisms: anionic and radical polymerization. The choice of method will significantly influence the properties of the resulting polymer.

Anionic Polymerization

Anionic polymerization is the most common and rapid method for polymerizing alkyl cyanoacrylates.[2] It can be initiated by weak bases, including water or amines. This method is frequently employed for the in-situ formation of nanoparticles for drug delivery applications.

Radical Polymerization

Radical polymerization of cyanoacrylates is also possible and offers an alternative route to synthesizing polymers with different characteristics.[2] This method typically requires a radical initiator and is performed under acidic conditions to suppress the competing anionic polymerization.[2] Studies on the radical copolymerization of similar monomers, such as propyl 3-phenyl-2-cyanoacrylates, with styrene have been reported, providing a basis for the conditions applicable to (E)-butyl 2-cyano-3-phenylacrylate.[3][4]

Quantitative Data Summary

The following tables summarize typical quantitative data for the polymerization of alkyl cyanoacrylates. Data for (E)-butyl 2-cyano-3-phenylacrylate is inferred from studies on structurally similar monomers.

Table 1: Radical Copolymerization of Propyl 3-(R-phenyl)-2-cyanoacrylates with Ethenylbenzene (Styrene) [3]

| Monomer (R-phenyl) | Yield (%) | Molecular Weight (kD) | Cyanoacrylate Content (mol%) | Glass Transition Temp. (Tg, °C) |

| 2,4,5-trimethyl | 15 | 27.8 | 8.4 | 129 |

| 2,4,6-trimethyl | 16 | 3.9 | 25.8 | 103 |

| 2,3,4-trimethoxy | 16 | 10.7 | 12.7 | 81 |

| 3,4,5-trimethoxy | 15 | 11.2 | 14.5 | 98 |

Table 2: Expected Properties of Poly(butyl 2-cyano-3-phenylacrylate) via Anionic Polymerization (Inferred from Poly(n-butyl cyanoacrylate))

| Property | Expected Value/Range | Reference Context |

| Molecular Weight | Highly variable, dependent on initiator concentration | For poly(n-butyl cyanoacrylate), molecular weights can range from thousands to millions of g/mol .[2] |

| Polydispersity Index (PDI) | Can be low (<1.5) with controlled initiation | Living anionic polymerization techniques can achieve narrow molecular weight distributions.[5] |

| Particle Size (Nanoparticles) | 100 - 300 nm | Typical for poly(n-butyl cyanoacrylate) nanoparticles prepared by emulsion/miniemulsion polymerization. |

| Drug Loading Capacity | Dependent on drug and polymer properties | The phenyl group may enhance loading of hydrophobic drugs. |

Experimental Protocols

Protocol 1: Anionic Polymerization for Nanoparticle Formation

This protocol describes a generalized method for preparing poly(butyl 2-cyano-3-phenylacrylate) nanoparticles via anionic polymerization in an aqueous medium, suitable for drug delivery applications.

Materials:

-

(E)-butyl 2-cyano-3-phenylacrylate monomer

-

Acidic aqueous solution (e.g., 0.01 M HCl)

-

Surfactant (e.g., dextran, polysorbate 80)

-

Drug to be encapsulated (optional)

-

Acetone

-

Purified water

Procedure:

-

Prepare an aqueous solution containing the surfactant and, if applicable, the hydrophilic drug to be encapsulated. Adjust the pH to be acidic (e.g., pH 2-3) to control the polymerization rate.

-

Dissolve the (E)-butyl 2-cyano-3-phenylacrylate monomer (and hydrophobic drug, if applicable) in a minimal amount of a water-miscible organic solvent like acetone.

-

Add the monomer solution dropwise to the rapidly stirring aqueous phase.

-

Polymerization is initiated by the hydroxide ions in the water and proceeds rapidly at room temperature.

-

Allow the polymerization to proceed for a specified time (e.g., 2-4 hours) to ensure complete monomer conversion.

-

The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unreacted monomer and excess surfactant.

-

The purified nanoparticles can be freeze-dried for long-term storage.

Protocol 2: Radical Polymerization in Solution

This protocol is adapted from the radical copolymerization of similar 3-phenyl-substituted cyanoacrylates.[3]

Materials:

-

(E)-butyl 2-cyano-3-phenylacrylate monomer

-

Radical initiator (e.g., 1,1'-azobiscyclohexanecarbonitrile - ABCN)

-

Anhydrous toluene (or other suitable solvent)

-

Methanol (for precipitation)

-

Nitrogen or Argon source

Procedure:

-

In a Schlenk flask, dissolve the (E)-butyl 2-cyano-3-phenylacrylate monomer and the radical initiator (e.g., ABCN) in anhydrous toluene.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

-

Allow the polymerization to proceed for a set time (e.g., 5-24 hours). The reaction can be monitored by taking samples and analyzing for monomer conversion.

-

Terminate the polymerization by cooling the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Visualizations

Caption: Workflow for the synthesis and polymerization of (E)-butyl 2-cyano-3-phenylacrylate.

Signaling Pathways in Drug Delivery Applications

While (E)-butyl 2-cyano-3-phenylacrylate itself does not directly interact with signaling pathways, the nanoparticles formulated from its polymer can be designed for targeted drug delivery to modulate specific cellular pathways implicated in diseases like cancer. For instance, nanoparticles can be surface-functionalized with ligands that target overexpressed receptors on cancer cells, leading to enhanced cellular uptake and intracellular drug release.

The released drug can then interact with its target signaling pathway. For example, if a kinase inhibitor is encapsulated, it could block a pathway like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.

Caption: Targeted drug delivery and modulation of a cancer signaling pathway.

Conclusion

(E)-butyl 2-cyano-3-phenylacrylate is a promising monomer for the synthesis of functional polymers with potential applications in the biomedical field. The presence of the phenyl group offers a means to tune the properties of the resulting poly(cyanoacrylate). The provided protocols, based on established chemistries for similar monomers, offer a starting point for researchers to explore the polymerization of this compound and the development of novel polymer-based systems for drug delivery and other applications. Further research is warranted to fully elucidate the polymerization kinetics and polymer properties specific to (E)-butyl 2-cyano-3-phenylacrylate.

References

Applications of (E)-butyl 2-cyano-3-phenylacrylate in Medical Devices: Application Notes and Protocols

Disclaimer: Based on current scientific literature, there are no established applications of (E)-butyl 2-cyano-3-phenylacrylate in medical devices. The following information is provided for research and development purposes and outlines the potential applications based on the known properties of the broader class of cyanoacrylate compounds, along with the necessary protocols for its evaluation.

(E)-butyl 2-cyano-3-phenylacrylate is a derivative of butyl cyanoacrylate. While n-butyl cyanoacrylate (NBCA) is widely used in medical applications, the introduction of a phenyl group in (E)-butyl 2-cyano-3-phenylacrylate may alter its physicochemical and biological properties, such as adhesion, degradation rate, and biocompatibility. Extensive research is required to determine its suitability for any medical application.

Physicochemical Properties

A summary of the known physicochemical properties of (E)-butyl 2-cyano-3-phenylacrylate is presented below.

| Property | Value | Reference |

| Molecular Formula | C14H15NO2 | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| IUPAC Name | butyl (E)-2-cyano-3-phenylprop-2-enoate | [1] |

| Physical Description | Solid | [2] |

| Melting Point | 51-53 °C | [2] |

| Boiling Point | 188 °C at 15 mmHg | [2] |

Potential Medical Device Applications

Based on the applications of other cyanoacrylates, (E)-butyl 2-cyano-3-phenylacrylate could be investigated for the following uses in medical devices:

-

Tissue Adhesives: For topical wound closure as an alternative to sutures or staples. The phenyl group may influence the adhesive strength and flexibility of the resulting polymer.

-

Embolizing Agent: In interventional radiology for the occlusion of blood vessels in cases of arteriovenous malformations or internal bleeding. The polymerization rate and radiopacity would be critical parameters to evaluate.

-

Drug Delivery Systems: As a monomer for the synthesis of nanoparticles (poly(butyl 2-cyano-3-phenylacrylate)) for targeted drug delivery. The altered hydrophobicity due to the phenyl group could affect drug loading and release kinetics.

Experimental Protocols

Synthesis of (E)-butyl 2-cyano-3-phenylacrylate

The synthesis of (E)-butyl 2-cyano-3-phenylacrylate can be achieved via a Knoevenagel condensation reaction.[3][4][5]

Objective: To synthesize (E)-butyl 2-cyano-3-phenylacrylate from benzaldehyde and butyl cyanoacetate.

Materials:

-

Benzaldehyde

-

Butyl cyanoacetate

-

Catalyst (e.g., piperidine, ammonium acetate, or a solid-phase catalyst)[4][6]

-

Solvent (e.g., toluene, hexane, or solvent-free conditions)[5]

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and butyl cyanoacetate in the chosen solvent.

-

Add a catalytic amount of the chosen catalyst to the reaction mixture.

-

If using a solvent that forms an azeotrope with water (e.g., toluene), equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.[3]

-

Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure (E)-butyl 2-cyano-3-phenylacrylate.

In Vitro Cytotoxicity Assessment (ISO 10993-5)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of (E)-butyl 2-cyano-3-phenylacrylate.[7][8][9][10]

Objective: To evaluate the potential of the material to cause cell death or inhibit cell growth.

Materials:

-

(E)-butyl 2-cyano-3-phenylacrylate (sterilized)

-

L929 mouse fibroblast cell line (or other appropriate cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., organotin-stabilized PVC)

-

Negative control (e.g., high-density polyethylene)

-

MTT or XTT assay kit

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure (Extract Method):

-

Prepare extracts of the test material by incubating it in cell culture medium at 37°C for 24 hours, according to the surface area to volume ratio specified in ISO 10993-12.

-

Seed L929 cells in 96-well plates at a density that will ensure they are sub-confluent at the time of testing. Incubate for 24 hours.

-

Remove the culture medium and replace it with the prepared extracts of the test material, positive control, and negative control.

-

Incubate the cells for 24-72 hours.

-

At the end of the incubation period, assess cell viability using an MTT or XTT assay according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Adhesion Strength Testing (ASTM F2258)

This protocol describes a method for evaluating the tensile strength of (E)-butyl 2-cyano-3-phenylacrylate as a tissue adhesive.[2][11][12][13][14]

Objective: To determine the force required to disrupt the adhesive bond between two tissue substrates.

Materials:

-

(E)-butyl 2-cyano-3-phenylacrylate

-

Porcine skin or other suitable biological substrate

-

Tensile testing machine with a suitable load cell

-

Grips for holding the tissue samples

-

Phosphate-buffered saline (PBS) for internal applications

-

Environmental chamber for controlling temperature and humidity for external applications

Procedure:

-

Prepare the porcine skin by cutting it into uniform strips.

-

Apply a controlled amount of the adhesive to the bonding area of one skin strip.

-

Immediately bring a second skin strip into contact with the first, creating an overlap bond.

-

Allow the adhesive to cure for a specified period under controlled conditions (e.g., 37°C in PBS for internal use simulation).[12]

-

Mount the bonded specimen in the grips of the tensile testing machine.

-

Apply a tensile load at a constant rate of displacement (e.g., 2 mm/min) until the bond fails.[12]

-

Record the maximum load at failure.

-

Calculate the tensile strength by dividing the maximum load by the bond area.

-

Perform a sufficient number of replicates to ensure statistical significance.

In Vivo Biocompatibility Assessment (ISO 10993-6)

This protocol provides a general framework for assessing the local tissue response to implanted (E)-butyl 2-cyano-3-phenylacrylate.[15][16]

Objective: To evaluate the local pathological effects on living tissue after implantation of the material.

Materials:

-

(E)-butyl 2-cyano-3-phenylacrylate (sterilized)

-

Animal model (e.g., rats or rabbits)

-

Surgical instruments

-

Negative control material (e.g., polyethylene)

-

Histological processing reagents (formalin, ethanol, xylene, paraffin)

-

Microtome

-

Microscope slides

-

Hematoxylin and eosin (H&E) stain

Procedure:

-

Surgically implant small, sterile samples of the test material and the negative control into the muscle or subcutaneous tissue of the animal model.

-

Maintain the animals for specific time periods (e.g., 1, 4, and 12 weeks).

-

At the end of each time period, euthanize the animals and explant the implant sites, including the surrounding tissue.

-

Fix the tissue samples in 10% neutral buffered formalin.

-

Process the fixed tissues, embed them in paraffin, and section them using a microtome.

-

Stain the tissue sections with H&E.

-

A qualified pathologist will then microscopically evaluate the tissue response, scoring for inflammation, fibrosis, necrosis, and other pathological changes.

-

Compare the tissue response to the test material with that of the negative control.

Hemocompatibility Assessment (ISO 10993-4)

This protocol outlines a basic method for evaluating the hemocompatibility of (E)-butyl 2-cyano-3-phenylacrylate.[17][18][19][20][21]

Objective: To assess the effects of the material on blood components.

Materials:

-

(E)-butyl 2-cyano-3-phenylacrylate (sterilized)

-

Freshly collected human blood (with anticoagulant)

-

Positive control (e.g., latex)

-

Negative control (e.g., polyethylene)

-

Phosphate-buffered saline (PBS)

-

Drabkin's reagent (for hemolysis assay)

-

Spectrophotometer

Procedure (Hemolysis - Direct Contact):

-

Place samples of the test material, positive control, and negative control in separate tubes.

-

Add a defined volume of diluted blood to each tube.

-

Incubate the tubes at 37°C for a specified time with gentle mixing.

-

Centrifuge the tubes to pellet the intact red blood cells.

-

Transfer the supernatant to a new tube and add Drabkin's reagent to determine the amount of free hemoglobin.

-

Measure the absorbance of the solution using a spectrophotometer.

-

Calculate the percentage of hemolysis relative to a positive control (100% hemolysis). A hemolysis rate of less than 2% is generally considered non-hemolytic.[18]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of (E)-butyl 2-cyano-3-phenylacrylate.

Biocompatibility Evaluation Workflow

Caption: A logical workflow for the biocompatibility and performance evaluation of a novel cyanoacrylate.

References

- 1. (E)-butyl 2-cyano-3-phenylacrylate | C14H15NO2 | CID 6140398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tissue Medical Adhesive Testing | Applus+ Laboratories [appluslaboratories.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nhiso.com [nhiso.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. mdpi.com [mdpi.com]

- 10. mdcpp.com [mdcpp.com]

- 11. ASTM F2258 Tensile Strength of Tissue Adhesives [admet.com]

- 12. massdevice.com [massdevice.com]

- 13. reference.globalspec.com [reference.globalspec.com]

- 14. store.astm.org [store.astm.org]

- 15. mdcpp.com [mdcpp.com]

- 16. researchgate.net [researchgate.net]

- 17. namsa.com [namsa.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Application Notes and Protocols for Knoevenagel Condensation with Butyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the Knoevenagel condensation reaction utilizing butyl cyanoacetate as the active methylene component. The protocols cover both conventional heating and microwave-assisted methods, offering flexibility for various laboratory setups. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the preparation of a diverse range of substituted alkenes which are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.

General Reaction Scheme

The Knoevenagel condensation involves the reaction of an active methylene compound, in this case, butyl cyanoacetate, with a carbonyl compound (an aldehyde or ketone) in the presence of a basic catalyst. The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.

Figure 1: General scheme of the Knoevenagel condensation.

Experimental Data Summary

The following table summarizes various experimental conditions and corresponding yields for the Knoevenagel condensation of butyl cyanoacetate with different aldehydes. This data allows for easy comparison of different catalytic systems and reaction methodologies.

| Aldehyde | Catalyst | Solvent | Method | Reaction Time | Temperature | Yield (%) | Reference |

| Paraformaldehyde | Piperidine Hydrochloride | Toluene | Conventional Heating | 75 min | 130 °C | 67 (average) | [1] |

| Paraformaldehyde | Piperidine Hydrochloride | Toluene | Microwave Irradiation | ~10 min | Not Specified | 65 (average) | [1] |

| Benzaldehyde | Piperidine | Toluene | Conventional Heating | 20 h | 110 °C | High (implied) | [2] |

| Aromatic Aldehydes | [Bmim][OAc] | Water | Conventional Heating | 1-3 h | 60 °C | 90-97 | [3] |

| Aromatic Aldehydes | DABCO/[HyEtPy]Cl | Water | Stirring | 5-40 min | Room Temp | 83-99 | [4][5] |

Note: Much of the available literature details the use of ethyl cyanoacetate. The conditions presented for aromatic aldehydes with catalysts like [Bmim][OAc] and DABCO, while demonstrated with ethyl cyanoacetate, are expected to be readily adaptable for butyl cyanoacetate with similar high efficiency.[3][4][5]

Experimental Protocols

Protocol 1: Conventional Synthesis of Butyl 2-cyanoacrylate from Paraformaldehyde

This protocol is adapted from a procedure for the synthesis of n-butyl cyanoacrylate.[1]

Materials:

-

n-Butyl cyanoacetate

-

Paraformaldehyde

-

Piperidine hydrochloride

-

Toluene

-

Three-neck round-bottom flask

-

Stirring apparatus

-

Distillation setup

-

Heating mantle

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a distillation apparatus, combine n-butyl cyanoacetate (0.35 mol), paraformaldehyde (0.3 mol), piperidine hydrochloride (0.002 mol), and toluene (0.3 mol).

-

Heat the mixture to approximately 130 °C with continuous stirring.

-

Continuously remove the water-toluene azeotrope by distillation.

-

Once the distillation ceases (approximately 75 minutes), stop the mechanical stirring and remove the remaining water-toluene mixture under reduced pressure.

-

The crude product can be further purified by pyrolysis of the oligomeric mixture in the presence of phosphorus pentoxide and a polymerization inhibitor like hydroquinone.

Protocol 2: Microwave-Assisted Synthesis of Butyl 2-cyanoacrylate from Paraformaldehyde

This method offers a significant reduction in reaction time compared to conventional heating.[1]

Materials:

-

n-Butyl cyanoacetate

-

Paraformaldehyde

-

Piperidine hydrochloride

-

Toluene

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine n-butyl cyanoacetate (0.35 mol), paraformaldehyde (0.3 mol), piperidine hydrochloride (0.002 mol), and toluene (0.3 mol).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture with microwaves. The reaction is typically complete in a much shorter time frame than conventional heating (e.g., around 10 minutes).

-

After the reaction is complete and the mixture has cooled, the product can be isolated and purified as described in the conventional protocol.

Protocol 3: General Procedure for Knoevenagel Condensation of Butyl Cyanoacetate with Aromatic Aldehydes using an Ionic Liquid Catalyst in Water

This protocol is based on a greener chemistry approach using an ionic liquid catalyst in an aqueous medium, adapted from procedures using ethyl cyanoacetate.[3]

Materials:

-

Butyl cyanoacetate

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

1-butyl-3-methylimidazolium acetate ([Bmim][OAc])

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating plate

Procedure:

-

In a round-bottom flask, add an equimolar amount of the aromatic aldehyde and butyl cyanoacetate to water (e.g., 5 mL for a 1 mmol scale reaction).

-

Add the ionic liquid catalyst, [Bmim][OAc] (e.g., 20 mol%).

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, add cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedures and the catalytic cycle of the Knoevenagel condensation.

References

- 1. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Characterization of (E)-butyl 2-cyano-3-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of (E)-butyl 2-cyano-3-phenylacrylate, a key intermediate in the synthesis of various organic compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of (E)-butyl 2-cyano-3-phenylacrylate. This typically involves a combination of spectroscopic and chromatographic methods to elucidate the molecular structure and assess purity. The primary techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To separate, identify, and quantify the compound in a mixture.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile compounds and determine their molecular weight and fragmentation pattern.

-

UV-Visible (UV-Vis) Spectroscopy: To obtain information about the electronic transitions within the molecule.

Quantitative Data Summary

While specific experimental data for (E)-butyl 2-cyano-3-phenylacrylate is not extensively available in the public domain, data for the closely related and structurally similar (E)-ethyl 2-cyano-3-phenylacrylate provides a reliable reference point. The expected values for the butyl ester are extrapolated from this data.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-butyl 2-cyano-3-phenylacrylate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (butyl) | ~0.9 | Triplet | ~7.4 |

| CH₂ (butyl, next to CH₃) | ~1.4 | Sextet | ~7.4 |

| CH₂ (butyl, next to O) | ~1.7 | Quintet | ~7.0 |

| O-CH₂ (butyl) | ~4.3 | Triplet | ~6.7 |

| Aromatic H | 7.4 - 7.6 | Multiplet | - |

| Aromatic H | 7.9 - 8.1 | Multiplet | - |

| Vinylic H | ~8.2 | Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-butyl 2-cyano-3-phenylacrylate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (butyl) | ~13.7 |

| CH₂ (butyl, next to CH₃) | ~19.1 |

| CH₂ (butyl, next to O) | ~30.4 |

| O-CH₂ (butyl) | ~66.0 |

| C (cyano) | ~103 |

| C=C (vinylic) | ~115 |

| Aromatic C | ~129 - 134 |

| C=O (ester) | ~155 |

| C-CN (vinylic) | ~163 |

Table 3: Key Infrared (IR) Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2220 |

| C=O (Ester) | ~1725 |

| C=C (Alkene) | ~1630 |

| C-H (Aromatic) | ~3060 |

| C-H (Aliphatic) | ~2870 - 2960 |

| C-O (Ester) | ~1250 |

Experimental Protocols

The following are detailed methodologies for the key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of (E)-butyl 2-cyano-3-phenylacrylate.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a standard carbon-13 NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands for the nitrile, ester, alkene, and aromatic functional groups as listed in Table 3.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of (E)-butyl 2-cyano-3-phenylacrylate.

Instrumentation: HPLC system with a UV detector.

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid.[1][2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL of the sample solution and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and identify potential volatile impurities.

Instrumentation: GC system coupled to a Mass Spectrometer.

Protocol:

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Analysis: Inject 1 µL of the sample solution. Analyze the resulting total ion chromatogram and the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for the characterization of (E)-butyl 2-cyano-3-phenylacrylate.

Caption: General workflow for the synthesis and characterization of the target compound.

Caption: Relationship between the compound and the analytical techniques used for its characterization.

References

Application Notes and Protocols for (E)-butyl 2-cyano-3-phenylacrylate in Latent Fingerprint Development

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Latent fingerprints, invisible to the naked eye, are crucial pieces of evidence in forensic investigations. Their development requires sensitive and reliable techniques. Cyanoacrylate fuming is a widely used method for visualizing latent fingerprints on non-porous surfaces. This process involves the polymerization of cyanoacrylate esters on the moisture and endogenous components of fingerprint residue, forming a stable, white polymer (polycyanoacrylate) along the friction ridges. While ethyl 2-cyanoacrylate (ECA) is the most common fuming agent, recent studies have highlighted the efficacy of other alkyl cyanoacrylates. This document provides detailed application notes and protocols for the use of (E)-butyl 2-cyano-3-phenylacrylate, a promising alternative that has demonstrated equivalent or superior performance in fingerprint development.

(E)-butyl 2-cyano-3-phenylacrylate offers several potential advantages, including improved development on certain substrates and enhanced visualization due to the light-scattering properties of the resulting polymer. These characteristics make it a valuable tool for forensic scientists and researchers.

Data Presentation

The performance of (E)-butyl 2-cyano-3-phenylacrylate has been compared with the standard ethyl cyanoacrylate. The following table summarizes the comparative performance based on available research.

| Feature | (E)-butyl 2-cyano-3-phenylacrylate | Ethyl 2-cyanoacrylate (Standard) | Reference |

| Development Quality | Equivalent or superior results on most surfaces. | Standard, effective performance. | [1] |

| Substrate Suitability | Particularly effective on plastic surfaces. | Broadly effective on non-porous surfaces. | [2] |

| Aged Prints | Good to excellent development of aged prints. | Performance can degrade with older prints. | [1] |

| Polymer Visibility | Forms polymer microstructures that effectively scatter light, leading to high visibility. | Also forms light-scattering polymers, providing good visibility. | [1] |

Experimental Protocols

Protocol 1: Latent Fingerprint Development by Fuming with (E)-butyl 2-cyano-3-phenylacrylate

This protocol describes the standard procedure for developing latent fingerprints on non-porous surfaces using (E)-butyl 2-cyano-3-phenylacrylate in a controlled fuming chamber.

Materials:

-

Fuming chamber with temperature and humidity control

-

(E)-butyl 2-cyano-3-phenylacrylate

-

Hot plate

-

Aluminum dish

-

Water source for humidity (e.g., a beaker of warm water or a humidifier)

-

Evidence with potential latent fingerprints (e.g., glass, plastic, metal)

-

Personal protective equipment (gloves, safety goggles, lab coat)

Procedure:

-

Preparation: Ensure the fuming chamber is clean and free of any residual chemicals. Place the evidence inside the chamber, ensuring that the surfaces of interest are fully exposed to the internal atmosphere. Suspend smaller items if possible.

-

Humidity Control: Introduce a source of humidity into the chamber. A relative humidity of 60-80% is generally recommended for optimal results.[3] This can be achieved by placing a beaker of warm water in the chamber or using an integrated humidifier.

-

Cyanoacrylate Preparation: Place a few drops of liquid (E)-butyl 2-cyano-3-phenylacrylate into a clean aluminum dish.

-

Fuming Process:

-

Place the aluminum dish containing the cyanoacrylate onto a hot plate within the chamber.

-

Heat the hot plate to approximately 120°C to vaporize the cyanoacrylate.[4]

-

Seal the chamber to allow the fumes to circulate and react with the latent fingerprint residues.

-

-

Development Time: The time required for optimal development can vary depending on the chamber size, cyanoacrylate concentration, humidity, and the nature of the fingerprints. Development can take from a few minutes to over an hour.[5] Monitor the development process visually. Over-fuming can obscure ridge detail.

-

Venting and Removal: Once the fingerprints have developed to a sufficient degree (visible white ridges), turn off the heat source and vent the chamber according to safety protocols. Allow the chamber to fully ventilate before opening and removing the evidence.

-

Post-Treatment (Optional): The developed fingerprints can be further enhanced for better contrast and visualization. This can be achieved by dusting with fingerprint powder or by applying a fluorescent dye stain such as Rhodamine 6G.[6]

Safety Precautions:

-

Cyanoacrylate fumes can be irritating to the respiratory system and eyes. Always perform the fuming process in a well-ventilated area or within a certified fuming chamber with proper exhaust.

-

Avoid direct contact with liquid cyanoacrylate, as it can bond skin instantly.

-

Wear appropriate personal protective equipment at all times.

Protocol 2: Post-Fuming Enhancement of Fingerprints Developed with (E)-butyl 2-cyano-3-phenylacrylate using Fluorescent Dye

This protocol outlines the steps for enhancing the visibility of fingerprints developed with (E)-butyl 2-cyano-3-phenylacrylate using a fluorescent dye.

Materials:

-

Evidence with fingerprints developed using Protocol 1

-

Rhodamine 6G staining solution (or other suitable fluorescent dye)

-

Forensic light source (with appropriate wavelength for the chosen dye)

-

Goggles for viewing fluorescence

-

Washing bottle with a suitable solvent (e.g., methanol or water)

-

Drying area

Procedure:

-

Staining: Immerse the evidence with the developed fingerprints in the Rhodamine 6G solution for 10-30 seconds. Alternatively, the solution can be gently sprayed onto the surface.

-

Rinsing: Gently rinse the evidence with the appropriate solvent to remove excess dye from the background surface.

-

Drying: Allow the evidence to air dry completely in a dark, well-ventilated area.

-

Visualization: Illuminate the evidence with a forensic light source at the appropriate wavelength for Rhodamine 6G (typically around 530 nm). View the fluorescent fingerprints through a corresponding colored filter (e.g., orange or red goggles).

-

Photography: Document the enhanced fingerprints using appropriate photographic techniques with the forensic light source and filters.

Visualizations

Below are diagrams illustrating the key processes and relationships in the application of (E)-butyl 2-cyano-3-phenylacrylate for fingerprint development.

Caption: Workflow for latent fingerprint development.

Caption: Polymerization on fingerprint residue.

Caption: Factors affecting fingerprint quality.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. tandfonline.com [tandfonline.com]

- 3. Cyanoacrylate Fuming for Latent Fingerprint Development [fingerprintexpert.in]

- 4. researchgate.net [researchgate.net]

- 5. soinc.org [soinc.org]

- 6. Cyanoacrylate fuming method for detection of latent fingermarks: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formulation of Adhesives Using (E)-butyl 2-cyano-3-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and application of adhesives based on the monomer (E)-butyl 2-cyano-3-phenylacrylate. This document includes detailed experimental protocols for the synthesis of the monomer, formulation of the adhesive, and standardized testing procedures for performance evaluation.

Introduction

(E)-butyl 2-cyano-3-phenylacrylate is a cyanoacrylate ester that can be polymerized to form a high-strength adhesive. Like other cyanoacrylates, it undergoes anionic polymerization initiated by weak bases, such as moisture present on the surface of substrates. The presence of the phenyl group is anticipated to influence the polymer's properties, potentially affecting bond strength, thermal stability, and refractive index, making it a person of interest for specialized applications, including in the medical and electronics fields.

These notes are intended to guide researchers in the formulation and evaluation of adhesives based on this monomer, providing a foundation for the development of novel adhesive systems with tailored properties.

Monomer Synthesis

The synthesis of (E)-butyl 2-cyano-3-phenylacrylate is typically achieved through a Knoevenagel condensation reaction between benzaldehyde and butyl cyanoacetate.[1][2]

Synthesis Protocol: Knoevenagel Condensation

Materials:

-

Benzaldehyde

-

Butyl cyanoacetate

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Drying tube (e.g., with calcium chloride)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1 equivalent), butyl cyanoacetate (1 equivalent), and toluene.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water and then with brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude (E)-butyl 2-cyano-3-phenylacrylate monomer.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Characterization:

The synthesized monomer should be characterized to confirm its identity and purity using techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, C=C).

-

Mass Spectrometry: To determine the molecular weight.

Adhesive Formulation

A basic cyanoacrylate adhesive formulation consists of the monomer along with stabilizers to prevent premature polymerization. Additional components can be added to modify the adhesive's properties.

Basic Formulation Protocol

Materials:

-

(E)-butyl 2-cyano-3-phenylacrylate monomer

-

Anionic polymerization inhibitor (e.g., sulfur dioxide, boron trifluoride)

-

Radical polymerization inhibitor (e.g., hydroquinone)

-

Clean, dry, and inert container (e.g., amber glass bottle)

Procedure:

-

In a clean and dry container, add the purified (E)-butyl 2-cyano-3-phenylacrylate monomer.

-

Under a dry and inert atmosphere (e.g., nitrogen), add the anionic and radical polymerization inhibitors in appropriate concentrations. These are typically in the parts-per-million (ppm) range.

-

Gently mix the components until a homogenous solution is obtained.

-

Store the formulated adhesive in a tightly sealed container in a cool, dark, and dry place.

Advanced Formulation: Modifying Adhesive Properties

To tailor the adhesive for specific applications, various additives can be incorporated into the basic formulation:

-

Thickeners/Viscosity Modifiers: To control the flow of the adhesive, especially for gap-filling applications. Common thickeners include fumed silica and poly(methyl methacrylate) (PMMA).[3]

-

Toughening Agents: To improve the impact resistance and flexibility of the cured adhesive. Rubber-toughening agents are often used.

-

Accelerators: To increase the curing speed, particularly on acidic or dry surfaces. These are typically basic compounds applied to the substrate before the adhesive.

-

Plasticizers: To reduce the brittleness of the cured polymer.[4]

Performance Evaluation

The performance of the formulated adhesive should be evaluated using standardized testing methods.

Bond Strength Testing Protocol (ASTM D1002 - Lap Shear)

Materials:

-

Substrate materials (e.g., steel, aluminum, polycarbonate, PMMA)

-

Formulated adhesive

-

Tensile testing machine

Procedure:

-

Prepare substrate specimens according to the dimensions specified in ASTM D1002.

-

Clean the bonding surfaces of the substrates to remove any contaminants.

-

Apply a single drop of the adhesive to one of the substrates.

-

Join the two substrates, ensuring a consistent overlap area (e.g., 0.5 inches).

-

Apply light pressure to spread the adhesive into a thin film.

-

Allow the adhesive to cure for a specified period (e.g., 24 hours) at room temperature and controlled humidity.

-

Mount the bonded specimens in the grips of a tensile testing machine.

-

Apply a tensile load at a constant rate until the bond fails.

-

Record the maximum load at failure.

-

Calculate the lap shear strength in megapascals (MPa) or pounds per square inch (psi).

Curing Time and Viscosity Measurement

-

Fixture Time: The time required for a bonded assembly to develop sufficient strength to be handled. This can be determined by manually testing the bond at various time intervals.

-

Full Cure Time: The time required for the adhesive to reach its maximum bond strength, typically 24 hours for cyanoacrylates.[5]

-

Viscosity: The viscosity of the uncured adhesive can be measured using a viscometer or rheometer at a controlled temperature.

Quantitative Data

Disclaimer: The following quantitative data is illustrative and based on typical performance characteristics of cyanoacrylate adhesives. Actual values for adhesives formulated with (E)-butyl 2-cyano-3-phenylacrylate will need to be determined experimentally.

Table 1: Physical Properties of (E)-butyl 2-cyano-3-phenylacrylate Monomer

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Table 2: Illustrative Performance of a Basic (E)-butyl 2-cyano-3-phenylacrylate Adhesive Formulation

| Property | Value | Test Method |

| Viscosity | 50 - 150 cP | Brookfield Viscometer |

| Fixture Time | ||

| Steel | 20 - 40 seconds | Manual Testing |

| Aluminum | 30 - 60 seconds | Manual Testing |

| Polycarbonate | 15 - 30 seconds | Manual Testing |

| Lap Shear Strength (after 24h cure) | ASTM D1002 | |

| Steel | 15 - 25 MPa | |

| Aluminum | 10 - 20 MPa | |

| Polycarbonate | 5 - 15 MPa (substrate failure) | |

| Service Temperature Range | -40 to 80 °C |

Visualizations

References

- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 3. zdschemical.com [zdschemical.com]

- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 5. aronalpha.net [aronalpha.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Premature Polymerization of Cyanoacrylates

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature polymerization of cyanoacrylate adhesives.

Frequently Asked Questions (FAQs)

Q1: My cyanoacrylate adhesive is curing in the bottle/dispensing tip before I can apply it. What is causing this?

A1: Premature polymerization of cyanoacrylates within the packaging or dispensing equipment is a common issue, primarily initiated by exposure to moisture.[1][2] Cyanoacrylate polymerization is an anionic process triggered by weak bases, with water being a very effective initiator.[1][3][4] When humid air enters the container, the moisture can be sufficient to start the curing process.[1] This issue can be exacerbated by improper storage and handling.

Q2: How do environmental conditions like temperature and humidity affect the curing of my cyanoacrylate adhesive?

A2: Both temperature and humidity play crucial roles in the curing speed of cyanoacrylates.

-

Humidity: This is the most critical factor. Cyanoacrylates rely on surface moisture to initiate polymerization.[1]

-

Temperature:

Q3: Can the type of substrate I'm bonding to cause my cyanoacrylate to cure too quickly?

A3: Yes, the surface chemistry of the substrate has a significant impact on the polymerization speed.

-

Alkaline (Basic) Surfaces: These surfaces can accelerate the curing of cyanoacrylates, sometimes causing the adhesive to set almost instantly upon contact.[3]

-

Acidic Surfaces: Acidic surfaces can inhibit or slow down the anionic polymerization process, leading to longer curing times or even preventing a proper bond from forming.[2][3][7] Common acidic materials include wood and paper products.[2][7]

Q4: I'm using a very small amount of adhesive, and it seems to be setting up before I can properly position my components. Why is this happening?

A4: While applying a thin layer of cyanoacrylate is generally recommended for a strong bond, an excessively small amount on a highly active (alkaline) surface or in a high-humidity environment can lead to extremely rapid, almost instantaneous, curing. The small volume of adhesive has a large surface area to volume ratio, allowing for rapid interaction with initiators.

Q5: Can the age or storage conditions of my cyanoacrylate adhesive contribute to premature polymerization?

A5: Absolutely. The shelf life of cyanoacrylates is limited, and improper storage can accelerate their degradation. An unopened container of cyanoacrylate adhesive typically has a shelf life of about one year. Once opened, this is reduced to approximately 6 to 8 weeks due to exposure to atmospheric moisture. Storing the adhesive in a cool, dry place is crucial to maximizing its shelf life.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with premature cyanoacrylate polymerization.

Problem: Adhesive Curing in the Container or Dispensing Tip

| Potential Cause | Recommended Solution |

| Improper Storage | Store unopened cyanoacrylate containers in a refrigerator at 2-8°C. Allow the container to reach room temperature before opening to prevent condensation from forming inside. Once opened, store at room temperature in a low-humidity environment. |

| Contaminated Dispensing Equipment | Ensure that dispensing tips, syringes, and any other application tools are clean and completely dry before use. Trace amounts of moisture or basic residues can act as initiators. |

| Humid Environment | If working in a high-humidity environment, consider using a dehumidifier in the workspace or storing the adhesive in a desiccator. |

| Adhesive Past its Shelf Life | Check the expiration date of the adhesive. If it is past its shelf life or has been open for an extended period, it may have partially polymerized and will be more prone to premature curing. |

Problem: Adhesive Curing Too Quickly on the Substrate

| Potential Cause | Recommended Solution |

| High Ambient Humidity | Work in a controlled environment with a relative humidity between 40% and 60%.[3][6] Use a hygrometer to monitor humidity levels. |

| High Ambient Temperature | If possible, work in a temperature-controlled environment, ideally between 20-24°C. |

| Alkaline Substrate Surface | If the substrate is suspected to be alkaline, consider using a surface-insensitive cyanoacrylate formulation, which is designed to be less reactive to surface chemistry. Alternatively, a primer can be used to create a more neutral bonding surface. |

| Use of an Accelerator | If you are using a cyanoacrylate accelerator, ensure it is being applied correctly and is necessary for your application. Over-application or use on already active surfaces can lead to overly rapid curing. |

Data Presentation

Table 1: Influence of Environmental Conditions on Cyanoacrylate Cure Time

| Factor | Condition | Effect on Cure Time |

| Relative Humidity | Low (<40%) | Slower |

| Optimal (40-60%) | Ideal | |

| High (>60%) | Faster | |

| Temperature | Low (<20°C) | Slower |

| Optimal (20-24°C) | Ideal | |

| High (>27°C) | Faster |

Table 2: Effect of Substrate Type on Cyanoacrylate Polymerization

| Substrate Type | Surface Chemistry | Effect on Polymerization |

| Most Plastics | Neutral to Slightly Basic | Normal to Fast |

| Metals | Can have oxide layers that are slightly basic | Normal to Fast |

| Wood, Paper | Acidic | Slower |

| Glass | Can be slightly alkaline | Fast |

| Rubbers | Can be slightly acidic or basic depending on formulation | Variable |

Experimental Protocols

Protocol 1: Measuring Cyanoacrylate Fixture Time

Objective: To determine the fixture time of a cyanoacrylate adhesive on a specific substrate. Fixture time is defined as the time required for a bonded assembly to resist a light shearing force.

Materials:

-

Cyanoacrylate adhesive

-

Substrate samples (e.g., 1x1 inch squares of plastic, metal, or wood)

-

Timer or stopwatch

-

Pipette or dispensing tip for controlled application of adhesive

-

A consistent, light shearing force applicator (this can be as simple as a consistent manual push or a more controlled setup with a small weight)

Methodology:

-

Ensure all substrate samples are clean and dry.

-

Acclimatize the adhesive and substrates to the testing environment (controlled temperature and humidity) for at least one hour.

-

Apply a single, small drop of cyanoacrylate adhesive to the center of one substrate sample.

-

Immediately join the second substrate sample to the first, applying light pressure for 2-3 seconds to spread the adhesive into a thin, uniform layer.

-

Start the timer immediately after the substrates are joined.

-